Gemcitabine hydrochloride is a synthetic nucleoside analog and chemotherapeutic agent, primarily used in the treatment of various cancers. Initially investigated for its antiviral properties, it has become a critical component in cancer therapy due to its ability to inhibit DNA synthesis. The compound is marketed under the name Gemzar and is administered via intravenous injection. Approved by the Food and Drug Administration, gemcitabine hydrochloride is indicated for advanced ovarian cancer, metastatic breast cancer, non-small cell lung cancer, and pancreatic cancer, among others .
Gemcitabine hydrochloride belongs to the class of compounds known as nucleoside analogs. Specifically, it is a pyrimidine nucleoside where the hydrogen atoms at the 2' position of deoxycytidine are replaced with fluorine atoms. Its molecular formula is , with a molecular weight of approximately 299.66 g/mol . The compound is recognized as an essential medicine by the World Health Organization, highlighting its significance in oncology .
The synthesis of gemcitabine hydrochloride involves several key steps:
The detailed synthesis method showcases the complexity involved in producing this important pharmaceutical compound.
Gemcitabine hydrochloride undergoes various chemical reactions that affect its stability and efficacy:
These reactions are critical for understanding the drug's stability profile during storage and administration.
Gemcitabine functions primarily as a DNA synthesis inhibitor. After entering the cell through nucleoside transporters, it is phosphorylated to form gemcitabine monophosphate by deoxycytidine kinase. This process is crucial as it determines the drug's efficacy:
This mechanism underscores gemcitabine's role as an effective chemotherapeutic agent.
Gemcitabine hydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Boiling Point | 482.7 °C |
Melting Point | >250 °C (decomposes) |
Water Solubility | 0.824 mg/mL |
LogP | 0.09460 |
pKa (strongest acidic) | 5.38 |
pKa (strongest basic) | 2.34 |
Polar Surface Area | 110.60 Ų |
These properties influence its formulation and delivery as a therapeutic agent .
Gemcitabine hydrochloride is primarily used in oncology for treating various cancers:
Additionally, ongoing research explores its efficacy against other tumor types, further solidifying its role in cancer therapy .
The synthetic lineage of gemcitabine hydrochloride (2′,2′-difluoro-2′-deoxycytidine HCl) originates from nucleoside analog frameworks developed in the 1980s. Eli Lilly researchers pioneered its synthesis using a chiral building-block approach starting from enantiopure D-glyceraldehyde, derived from D-mannitol in a 2–7 step sequence [1]. Early methodologies faced challenges in stereochemical control, particularly at the C2' position where fluorine atoms replace hydroxyl groups. The initial Reformatsky reaction with ethyl bromodifluoroacetate yielded a 3:1 anti/syn diastereomeric mixture, requiring high-performance liquid chromatography (HPLC) for separation—a process with limited scalability [1]. This foundational work established gemcitabine as an antiviral candidate, but serendipitous discovery of its antileukemic activity redirected development toward oncology applications. Post-1995, industrial synthesis evolved to address stereoselectivity bottlenecks in ribulose intermediate formation, which previously hampered medicinal-grade production [3] [7].
Fluorination strategies critically govern gemcitabine’s bioactivity and manufacturing efficiency. Traditional approaches rely on halogen-exchange fluorination (Halex) of ribose precursors, which suffers from low selectivity and generates toxic byproducts. In contrast, modern methods employ asymmetric electrophilic fluorination or deoxyfluorination reagents:
Table 1: Fluorination Strategies in Gemcitabine Synthesis
Method | Reagents/Conditions | Yield | Stereoselectivity | Scalability |
---|---|---|---|---|
Traditional Halex | KF, crown ethers, 180°C | 35–45% | Low (syn:anti = 1:1) | Moderate |
Reformatsky (Lilly) | BrCF₂CO₂Et, Zn, D-glyceraldehyde | 65%* | 3:1 anti/syn | Low^ |
Polymer-Assisted | Poly(anhydride-ester) gemcitabine | 58% w/w | High (β-anomer only) | High |
Catalytic Deoxyfluorination | DAST, Deoxo-Fluor® | 70–80% | High (β-selectivity) | High |
*After HPLC purification; ^Due to purification requirements [1] [5]
Novel approaches like poly(anhydride-ester) conjugation incorporate gemcitabine as a repeat unit (58% drug loading w/w) via succinyl linkers. This strategy bypasses free gemcitabine’s instability while enabling controlled fluorination during monomer synthesis [5]. Additionally, late-stage fluorination using diethylaminosulfur trifluoride (DAST) or its derivatives achieves β-selectivity >95%, minimizing wasteful protection/deprotection steps [1].
Deoxygenation at the 2'-position of cytidine precursors is pivotal for gemcitabine’s antimetabolite activity. Conventional Barton-McCombie deoxygenation requires toxic tributyltin hydride, complicating large-scale production. Advanced methodologies now utilize:
These methods mitigate the oxidative degradation prevalent in classical routes, where reactive oxygen species attack the sugar moiety, necessitating costly purification.
Anomeric purity (β-form) is non-negotiable for gemcitabine’s therapeutic efficacy. The α-anomer (EP Impurity B) lacks antineoplastic activity and must be suppressed to <0.1% per ICH guidelines. Traditional crystallization removes α-isomer inefficiently (∼25% recovery), generating significant waste [3] [7]. Breakthroughs include:
Table 2: Isomer Conversion Systems for α-Gemcitabine Recovery
Conversion System | Conditions | Yield (β-form) | Degradation Products |
---|---|---|---|
KOH/methanol (EP '534) | 50°C, 2h | 19.3% | >15% |
TBAH/ethanol (Novel) | 50°C, 2h, 10mg:25mg:5mL | 49.2% | <1% |
Enzymatic epimerization | dCK mutants, pH 7.4 | 35%* | None |
*Theoretical maximum 50% [3]
The patented tetrabutylammonium hydroxide (TBAH)/ethanol system achieves near-quantitative conversion (49.2% molar yield) by solubilizing the α-anomer while suppressing degradation. Key parameters:
This innovation reduces waste by >40% in commercial production, with broader applicability to cladribine and clofarabine manufacturing.
Sustainable gemcitabine synthesis prioritizes atom economy, non-hazardous solvents, and catalytic processes. Noteworthy advances:
Life-cycle assessments confirm 35% lower cumulative energy demand in modern processes compared to 1990s-era synthesis, primarily through isomer recycling and solvent recovery loops [3] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1